Binol

Description

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

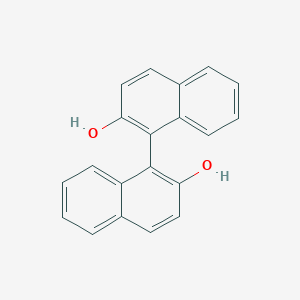

1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTXVXKCQZKFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060526 | |

| Record name | [1,1'-Binaphthalene]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-09-5, 18531-94-7, 18531-99-2 | |

| Record name | BINOL | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-BINOL | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18531-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Binol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18531-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Bi-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018531947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018531992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Bi-2-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Binaphthalene]-2,2'-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Binaphthalene]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1,1'-Binaphthalene-2,2'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-binaphthyl-2,2'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-1,1'-Binaphthalene-2,2'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BINOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6IDZ128WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BINOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54OT5RRV4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25AB254328 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Specific Rotation of (R)- and (S)-BINOL

Introduction

1,1'-Bi-2-naphthol (BINOL) is a C₂-symmetric, axially chiral organic compound that has become an indispensable tool in modern asymmetric synthesis.[1][2] Its enantiomers, (R)-BINOL and (S)-BINOL, are widely used as chiral ligands for transition-metal catalyzed reactions and as precursors for chiral catalysts, which are crucial in the stereoselective synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3][4] A key physical property that distinguishes these enantiomers is their specific rotation, which is a measure of their ability to rotate the plane of polarized light. This guide provides an in-depth overview of the specific rotation values of (R)- and (S)-BINOL, a detailed experimental protocol for their determination, and a visualization of the experimental workflow.

Specific Rotation of this compound Enantiomers

The specific rotation of a chiral compound is an intensive property that depends on the temperature, the wavelength of light used, the solvent, and the concentration of the sample.[5][6] For (R)- and (S)-BINOL, the specific rotation values are equal in magnitude but opposite in direction.[5] The (R)-enantiomer is dextrorotary (rotates light to the right, denoted by a positive sign), while the (S)-enantiomer is levorotary (rotates light to the left, denoted by a negative sign).[5][7]

| Enantiomer | Specific Rotation ([α]) | Conditions |

| (R)-(+)-BINOL | +35.5° | c = 1 in Tetrahydrofuran (THF) |

| (S)-(-)-BINOL | -35.5° | c = 1 in Tetrahydrofuran (THF) |

Table 1: Specific Rotation Values for this compound Enantiomers. Data sourced from multiple references.[7][8]

It is important to note that the solvent can influence the conformation of this compound and thus affect the measured specific rotation value.[9] Therefore, it is crucial to report the solvent and concentration when documenting specific rotation.

Experimental Protocol for Determining Specific Rotation

The determination of specific rotation is performed using an instrument called a polarimeter.[6] The following is a generalized protocol for this measurement.

1. Materials and Equipment:

-

Polarimeter

-

Sodium D-line lamp (589 nm) or other monochromatic light source[5]

-

Polarimeter cell (sample tube), typically 1 dm in length[5]

-

Volumetric flask

-

Analytical balance

-

Sample of (R)- or (S)-BINOL

-

High-purity solvent (e.g., Tetrahydrofuran)

2. Sample Preparation:

-

Accurately weigh a precise amount of the this compound enantiomer using an analytical balance.

-

Dissolve the weighed sample in a high-purity solvent (e.g., THF) in a volumetric flask of a known volume.

-

Ensure the sample is completely dissolved and the solution is homogeneous.

-

Calculate the concentration (c) of the solution in grams per milliliter (g/mL).[10]

3. Instrument Calibration and Blank Measurement:

-

Turn on the polarimeter and the light source, allowing them to warm up and stabilize as per the manufacturer's instructions.

-

Fill the polarimeter cell with the pure solvent that was used to prepare the sample. This will serve as the blank.

-

Ensure there are no air bubbles in the light path of the cell.

-

Place the filled cell in the polarimeter and take a reading. This value should be zeroed or subtracted from the sample reading.

4. Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared this compound solution.

-

Fill the cell with the this compound solution, again ensuring no air bubbles are present in the light path.

-

Place the sample cell in the polarimeter and record the observed rotation (α) in degrees.[11] The reading may be positive (clockwise) or negative (counter-clockwise).

5. Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:[12]

[α]Tλ = α / (l × c)

Where:

-

[α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL).

6. Reporting Results: When reporting the specific rotation, it is essential to include the temperature, wavelength (often denoted by "D" for the sodium D-line), concentration, and solvent. For example: [α]25D = +35.5° (c = 1, THF).[7][8]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the specific rotation of a chiral compound like this compound.

Caption: Workflow for the Determination of Specific Rotation.

Conclusion

The specific rotation of (R)- and (S)-BINOL is a fundamental property that confirms the enantiomeric identity and purity of these crucial chiral molecules. A precise and accurate measurement of this value is paramount for researchers and professionals in drug development and asymmetric catalysis, ensuring the desired stereochemical outcome in their synthetic endeavors. The protocol and workflow outlined in this guide provide a standardized approach to obtaining reliable specific rotation data for this compound and other chiral compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound as a chiral element in mechanically interlocked molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound and Derivatives [sigmaaldrich.com]

- 5. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 6. Specific rotation - Wikipedia [en.wikipedia.org]

- 7. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 8. 1,1'-Bi-2-naphthol [chemeurope.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Physical and Chemical Properties of BINOL

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,1'-Binaphthalene]-2,2'-diol, commonly known as BINOL, is a C₂-symmetric organic compound that has established itself as a cornerstone in modern stereoselective synthesis.[1] Its unique axial chirality, arising from restricted rotation around the C1-C1' bond between the two bulky naphthalene rings, makes it an invaluable chiral ligand and catalyst in a vast array of asymmetric transformations. The stability of its enantiomers and the tunability of its structure through derivatization have further solidified its importance in academic research and industrial applications, particularly in the development of pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visualizations of its application in asymmetric catalysis.

Physical Properties

The physical characteristics of this compound are fundamental to its handling, application, and analysis. These properties are summarized in the tables below, followed by detailed experimental protocols for their determination.

General and Chiroptical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₄O₂ | [1] |

| Molar Mass | 286.32 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point (Racemic) | 205-211 °C | [1] |

| Melting Point ((R)- or (S)-enantiomer) | 208-210 °C | N/A |

| Specific Rotation ([α]D²⁵) | (R)-(+)-BINOL: +34.4° (c=1, THF) | N/A |

| (S)-(-)-BINOL: -34.4° (c=1, THF) | N/A | |

| Density | 1.27 g/cm³ | N/A |

Solubility

The solubility of this compound in various organic solvents is a critical parameter for its use in reactions and for its purification.

| Solvent | Solubility | Reference |

| Dichloromethane | 19 mg/mL | [3] |

| Dioxane | 29 mg/mL | [3] |

| N,N-Dimethylformamide (DMF) | 35 mg/mL | [3] |

| Dimethyl sulfoxide (DMSO) | 15 mg/mL | [3] |

| Ethanol | 22 mg/mL | [3] |

| Tetrahydrofuran (THF) | 30 mg/mL | [3] |

| Water | Sparingly soluble | [2] |

Chemical Properties and Spectroscopic Data

The chemical reactivity of this compound is centered around its hydroxyl groups and the aromatic naphthalene rings. It readily forms complexes with a variety of metals, a property that is central to its role in catalysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 7.95 | d, J = 9.0 Hz | 2H | Ar-H | [4] |

| 7.89 | d, J = 8.1 Hz | 2H | Ar-H | [4] |

| 7.41 | d, J = 9.0 Hz | 2H | Ar-H | [4] |

| 7.33 | ddd, J = 8.1, 6.8, 1.2 Hz | 2H | Ar-H | [4] |

| 7.26 - 7.21 | m | 2H | Ar-H | [4] |

| 7.15 | d, J = 8.5 Hz | 2H | Ar-H | [4] |

| 4.98 | s | 2H | OH | [5] |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Reference |

| 152.8 | C-OH | [4] |

| 133.5 | Ar-C | [4] |

| 131.4 | Ar-C | [4] |

| 129.5 | Ar-C | [4] |

| 128.2 | Ar-C | [4] |

| 127.1 | Ar-C | [4] |

| 126.5 | Ar-C | [4] |

| 124.2 | Ar-C | [4] |

| 123.6 | Ar-C | [4] |

| 117.8 | Ar-C | [4] |

| 109.8 | Ar-C | [4] |

FT-IR (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3500-3400 (broad) | O-H stretch | [6] |

| 3060 | Aromatic C-H stretch | [6] |

| 1620, 1595, 1508 | Aromatic C=C stretch | [6] |

| 1215 | C-O stretch | [6] |

| 815 | Aromatic C-H bend | [6] |

UV-Vis (in Acetonitrile)

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment | Reference |

| 232 | ~80,000 | π → π | [7] |

| 321 | ~8,000 | π → π | [7] |

| 334 | ~7,000 | π → π* | [7] |

Experimental Protocols

Detailed methodologies for key experiments related to the characterization of this compound are provided below.

Measurement of Specific Rotation

Objective: To determine the specific rotation of an enantiomer of this compound.

Materials:

-

(R)- or (S)-BINOL

-

Tetrahydrofuran (THF), spectroscopic grade

-

Volumetric flask (10 mL)

-

Analytical balance

-

Polarimeter with a sodium lamp (589 nm)

-

1 dm polarimeter cell

Procedure:

-

Accurately weigh approximately 100 mg of the this compound enantiomer and transfer it to a 10 mL volumetric flask.

-

Dissolve the this compound in THF and dilute to the mark. Ensure the solution is homogeneous.

-

Calibrate the polarimeter with a blank solution of THF.

-

Rinse the polarimeter cell with the prepared this compound solution and then fill the cell, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and measure the observed rotation (α).

-

Calculate the specific rotation [α] using the following formula: [α] = α / (c × l) where:

-

α is the observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length of the cell in decimeters (dm).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

-

NMR tube

-

Vortex mixer

Procedure:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃ in an NMR tube.

-

Use a vortex mixer to ensure the sample is completely dissolved.

-

Place the NMR tube in the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.[8][9][10][11][12][13][14][15]

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of this compound.

Materials:

-

This compound

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Hydraulic press for pellet making

-

FT-IR spectrometer

Procedure:

-

Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet-making die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Materials:

-

This compound

-

Acetonitrile, UV grade

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of known concentration of this compound in acetonitrile.

-

Perform serial dilutions to obtain a series of solutions of varying concentrations.

-

Record the UV-Vis spectrum of each solution from 200 to 400 nm, using acetonitrile as the blank.[16][17]

-

Identify the wavelengths of maximum absorbance (λmax).

Asymmetric Catalysis and Reaction Mechanisms

This compound is a privileged ligand in a multitude of asymmetric catalytic reactions. Its C₂-symmetric chiral environment, when complexed with a metal center, effectively controls the stereochemical outcome of the reaction.

This compound-Aluminum Catalyzed Asymmetric Ene Reaction

A prominent application of this compound is in the Lewis acid-catalyzed asymmetric carbonyl-ene reaction. The following diagram illustrates the proposed catalytic cycle for the cyclization of an unsaturated aldehyde catalyzed by a this compound-aluminum complex.[18]

Caption: Proposed catalytic cycle for the this compound-aluminum catalyzed asymmetric ene reaction.

Enzymatic Resolution of Racemic this compound

Enantiomerically pure this compound is often obtained through the resolution of a racemic mixture. One common method is enzymatic kinetic resolution, where an enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.

Conclusion

This technical guide has provided a detailed overview of the essential physical and chemical properties of this compound, a critical chiral building block in modern chemistry. The tabulated data, detailed experimental protocols, and visualizations of its application in asymmetric catalysis are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. The unique structural and stereochemical features of this compound continue to inspire the development of novel synthetic methodologies and the synthesis of complex, high-value chiral molecules.

References

- 1. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 2. CAS 602-09-5: this compound | CymitQuimica [cymitquimica.com]

- 3. caymanchem.com [caymanchem.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]

- 9. scielo.br [scielo.br]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. minio.scielo.br [minio.scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chem.uzh.ch [chem.uzh.ch]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. pubs.rsc.org [pubs.rsc.org]

Unraveling the Solid-State Architecture of BINOL: A Technical Guide to Crystal Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Bi-2-naphthol (BINOL) is a cornerstone of modern asymmetric synthesis, serving as a powerful chiral ligand and auxiliary.[1][2][3][4] Its efficacy is intrinsically linked to its unique C2-symmetric, atropisomeric structure, which arises from hindered rotation about the C1-C1' bond connecting the two naphthalene rings.[5][6] This restriction gives rise to stable, non-interconverting enantiomers at room temperature, a property critical to its function in inducing stereoselectivity.[5][7] Understanding the solid-state conformation and crystal packing of this compound is paramount for designing novel catalysts, chiral materials, and pharmaceuticals with tailored properties. This technical guide provides an in-depth analysis of this compound's crystal structure, conformational dynamics, and the experimental methodologies used for their characterization.

Atropisomerism and Conformational Flexibility

The defining feature of this compound is its axial chirality. The steric hindrance between the hydroxyl groups and the hydrogen atoms on the adjacent naphthalene rings creates a significant energy barrier to rotation around the aryl-aryl single bond, estimated to be around 40 kcal/mol.[1][7] This high rotational barrier ensures the configurational stability of its (R)- and (S)-enantiomers.[4][8]

The conformation of this compound is primarily described by the dihedral angle between the two naphthalene ring systems. This angle is not fixed and can be influenced by its environment, including the crystalline state, solvent, and the presence of substituents.[9][10]

Crystal Structure Analysis: Racemic vs. Enantiopure this compound

The crystal packing of this compound differs significantly between its racemic and enantiopure forms. These differences have implications for its physical properties and potential applications.

Racemic this compound: Racemic (±)-BINOL crystallizes as a true racemic compound, meaning both enantiomers are present in equal amounts within a highly ordered crystal lattice.[11][12] It typically crystallizes in an orthorhombic space group.[11] The crystal structure is characterized by intermolecular hydrogen bonds between the hydroxyl groups of neighboring molecules.[11]

Enantiopure this compound: In contrast, enantiopure this compound (either (R)-(+)-BINOL or (S)-(-)-BINOL) crystallizes in a trigonal crystal system.[11] The molecular conformation in the enantiopure crystal can exhibit different arrangements, leading to polymorphism.[11] The packing of enantiopure this compound is driven by a network of hydrogen bonds between the hydroxyl groups of molecules with the same chirality.[11]

| Property | Racemic this compound | Enantiopure (R)-BINOL |

| Crystal System | Orthorhombic | Trigonal |

| Space Group | P2₁/n | P4₁2₁2 |

| Dihedral Angle | ~90.58° | ~101.65° - 103° |

| Key Interactions | Hydrogen bonds, π-π stacking | Hydrogen bonds, van der Waals forces |

Note: The exact crystallographic parameters can vary slightly depending on the crystallization conditions and the specific polymorph obtained.

Experimental Protocols for Structural and Conformational Analysis

The determination of this compound's crystal structure and conformation relies on a combination of experimental and computational techniques.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional arrangement of atoms in a crystal.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent (e.g., benzene, dichloromethane/ethyl acetate).[2][13][14]

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions and thermal parameters are then refined to obtain the final crystal structure.[12][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly solid-state NMR, provides valuable information about the local environment and conformation of this compound in the solid state. Variable-temperature NMR studies can reveal dynamic processes such as molecular rotation.[9][16]

Methodology for Solid-State NMR:

-

Sample Preparation: A powdered crystalline sample of this compound is packed into an NMR rotor.

-

Data Acquisition: The sample is spun at the magic angle to average out anisotropic interactions. Cross-polarization techniques are often used to enhance the signal of less abundant nuclei.

-

Spectral Analysis: The chemical shifts and couplings in the NMR spectrum provide information about the molecular structure and packing. Dihedral angles can be estimated by measuring specific dipolar couplings.[16]

Computational Modeling

Density Functional Theory (DFT) and other computational methods are used to calculate the relative energies of different this compound conformations and to predict the rotational barrier. These calculations complement experimental data and provide insights into the factors governing conformational preferences.[2][14]

Methodology:

-

Model Building: An initial 3D structure of the this compound molecule is generated.

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation using a selected level of theory and basis set (e.g., B3LYP/6-31G*).[10]

-

Conformational Search: The potential energy surface is scanned by systematically changing the dihedral angle to identify energy minima and transition states.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Atropisomerism in this compound arises from hindered rotation around the C-C single bond, leading to stable (R) and (S) enantiomers.

Caption: Experimental workflow for the structural and conformational analysis of this compound.

Conclusion

The crystal structure and conformation of this compound are critical determinants of its function in asymmetric catalysis and materials science. While enantiopure this compound forms trigonal crystals with a larger dihedral angle, racemic this compound adopts an orthorhombic structure with a more perpendicular arrangement of the naphthyl rings.[11] The interplay of hydrogen bonding, π-π stacking, and van der Waals forces dictates the crystal packing. A multi-technique approach, combining X-ray diffraction, solid-state NMR, and computational modeling, is essential for a comprehensive understanding of this compound's solid-state behavior. The insights gained from these studies are invaluable for the rational design of new this compound-based systems with enhanced performance and novel applications.

References

- 1. Changing the absolute configuration of atropisomeric bisnaphthols (BINOLs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. This compound-like atropisomeric chiral nanographene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atropisomer - Wikipedia [en.wikipedia.org]

- 4. This compound as a chiral element in mechanically interlocked molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6′-dibromo-substituted this compound compounds - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE01160K [pubs.rsc.org]

- 13. This compound [drugfuture.com]

- 14. This compound-like atropisomeric chiral nanographene - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06244E [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Dihedral Angle Measurements for Structure Determination by Biomolecular Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,1'-Bi-2-naphthol (BINOL): A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the key spectroscopic data for the axially chiral organic compound 1,1'-Bi-2-naphthol (BINOL). The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the identification, characterization, and purity assessment of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of this compound. The spectra are typically recorded in deuterated solvents such as chloroform-d (CDCl₃).

¹H NMR Data

The proton NMR spectrum of this compound displays a complex set of signals in the aromatic region, corresponding to the naphthyl protons, and a characteristic signal for the hydroxyl protons.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.10 - 7.80 | m | - | Aromatic Protons |

| 7.60 - 7.20 | m | - | Aromatic Protons |

| 5.30 - 5.10 | s (broad) | - | Hydroxyl Protons (OH) |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent, concentration, and spectrometer frequency. The hydroxyl proton signal is often broad and its position can be concentration-dependent.[1]

¹³C NMR Data

The carbon NMR spectrum provides detailed information about the carbon framework of the this compound molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 151.23 | C-OH |

| 132.17 | Quaternary C |

| 131.76 | Quaternary C |

| 130.28 | Aromatic CH |

| 128.38 | Aromatic CH |

| 126.87 | Aromatic CH |

| 126.07 | Aromatic CH |

| 124.97 | Aromatic CH |

| 120.88 | Aromatic CH |

| 103.13 | Quaternary C |

Note: Assignments are based on typical chemical shift ranges for aromatic and hydroxyl-substituted carbons.[2]

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Weigh an appropriate amount of the this compound sample (typically 5-10 mg) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[3] Tetramethylsilane (TMS) is often used as an internal standard (δ = 0.00 ppm).[2][4]

-

Shaking/Equilibration: Shake the NMR tube for at least 30 seconds to ensure the sample is completely dissolved and the solution is homogeneous.[3][5]

-

Spectrometer Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or 500 MHz spectrometer at 25 °C.[3][4] Typical acquisition parameters include a sufficient number of scans (e.g., 8 to 64) and a relaxation delay of 1-2 seconds.[4]

-

¹³C NMR: Acquire the spectrum with complete proton decoupling. A larger number of scans is typically required to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule. The key vibrational modes are associated with the O-H and C-O bonds of the hydroxyl groups and the C=C bonds of the aromatic rings.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| ~3468 | O-H stretch | Characteristic broad peak for the hydroxyl group.[6] |

| ~3028 | C-H stretch (aromatic) | Symmetric C-H vibration of the aromatic rings.[6] |

| ~1576 | C=C stretch (aromatic) | Aromatic ring skeletal vibration.[6] |

| ~1174 | C-O stretch | Symmetric C-O stretching of the phenol group.[6] |

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: Prepare the sample using the KBr pellet method. Mix a small amount of dry this compound with dry potassium bromide (KBr) powder and press it into a thin, transparent disk. Alternatively, spectra can be recorded from a solution or as a thin film.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Sample Spectrum: Place the sample in the IR beam and record the spectrum.

-

Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| GC-MS | EI | 286 ([M]⁺) | 287, 189, 119, 115[7] |

| MS-MS | ESI | 285.0921 ([M-H]⁻) | 268.2, 267.1[7] |

| HRMS (MALDI-TOF) | MALDI | 298.0994 ([M]⁺ for C₂₁H₁₄O₂) | - |

Note: The molecular formula of this compound is C₂₀H₁₄O₂ with a molar mass of 286.32 g/mol .[8] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula with high accuracy.[2]

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer. For GC-MS, the sample is first passed through a gas chromatograph to separate it from any impurities. For direct infusion techniques like electrospray ionization (ESI), the sample is dissolved in a suitable solvent and infused directly into the ion source.

-

Ionization: The sample molecules are ionized. Common methods include Electron Ionization (EI) for GC-MS or soft ionization techniques like ESI or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, ion trap, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]

- 4. minio.scielo.br [minio.scielo.br]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C20H14O2 | CID 11762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

Unveiling the C2 Symmetry of BINOL Ligands: A Technical Guide for Researchers

An in-depth exploration of the synthesis, structural characteristics, and catalytic applications of 1,1'-bi-2-naphthol (BINOL), a cornerstone of asymmetric synthesis.

This technical guide provides a comprehensive overview of the C2-symmetric chiral ligand, 1,1'-bi-2-naphthol (this compound), for researchers, scientists, and drug development professionals. Delving into its fundamental principles, this document details the synthesis and resolution of this compound, its structural features defined by C2 symmetry, and its pivotal role in asymmetric catalysis, exemplified by the Diels-Alder reaction. Detailed experimental protocols and quantitative data are presented to facilitate practical application and further research.

The Essence of C2 Symmetry in this compound

1,1'-Bi-2-naphthol (this compound) is an axially chiral organic compound renowned for its application as a ligand in asymmetric synthesis.[1] Its chirality arises not from a stereogenic carbon atom, but from the restricted rotation, or atropisomerism, around the C1-C1' single bond connecting the two naphthalene rings. This hindered rotation is due to steric hindrance between the hydrogen atoms on the 8 and 8' positions of the naphthalene rings. As a result, this compound exists as two stable, non-superimposable mirror images (enantiomers), designated as (R)-BINOL and (S)-BINOL.

The defining structural feature of this compound is its C2 rotational symmetry. This means the molecule can be rotated by 180 degrees around a central axis, passing through the midpoint of the C1-C1' bond, to yield a molecule indistinguishable from the original. This symmetry element has profound implications for its role in asymmetric catalysis. The C2 symmetry reduces the number of possible diastereomeric transition states in a chemical reaction, which often leads to higher enantioselectivity.[2]

Structural Elucidation of this compound

The precise three-dimensional structure of this compound has been determined by X-ray crystallography. The key geometric parameters that define its C2 symmetric structure are summarized in the table below. The dihedral angle between the two naphthalene rings is a critical parameter that defines the chiral pocket created by the ligand.

| Parameter | Value (Å or °) | Source |

| Bond Lengths | ||

| C1 - C1' | ~1.49 Å | [3][4] |

| C2 - O | ~1.36 Å | [3][4] |

| Bond Angles | ||

| C2 - C1 - C1' | ~121° | [3][4] |

| C1 - C1' - C2' | ~121° | [3][4] |

| Dihedral Angle | ||

| C2 - C1 - C1' - C2' | ~80-100° | [3][4] |

| Note: The exact values can vary slightly depending on the crystal packing and the specific derivative of this compound. |

Synthesis and Resolution of Enantiopure this compound

The preparation of enantiomerically pure this compound is crucial for its application in asymmetric catalysis. The two main strategies employed are the asymmetric synthesis from 2-naphthol and the resolution of racemic this compound.

Asymmetric Synthesis via Oxidative Coupling

Enantiopure this compound can be synthesized directly from 2-naphthol through an asymmetric oxidative coupling reaction. This method utilizes a chiral catalyst, often a copper or iron complex with a chiral ligand, to control the stereochemistry of the coupling process.[5][6][7]

Experimental Protocol: Asymmetric Oxidative Coupling of 2-Naphthol

Materials:

-

2-Naphthol

-

Iron(II) perchlorate (Fe(ClO4)2)

-

(1R,2R)-N1,N2-di(quinolin-8-yl)cyclohexane-1,2-diamine (chiral ligand)

-

Dichloromethane (CH2Cl2)

-

Air (as oxidant)

Procedure:

-

To a reaction vessel, add 2-naphthol and the chiral ligand.

-

Dissolve the solids in dichloromethane under an air atmosphere.

-

Add the iron(II) perchlorate to the solution to generate the catalyst in situ.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., a dilute acid solution).

-

Extract the product with an organic solvent and purify it using column chromatography on silica gel to obtain the enantioenriched this compound.

Resolution of Racemic this compound

Racemic this compound can be separated into its constituent enantiomers through a process called resolution. A common and effective method involves the formation of diastereomeric complexes with a chiral resolving agent. N-benzylcinchonidinium chloride is a frequently used resolving agent that selectively crystallizes with one enantiomer of this compound, allowing for their separation.[8][9][10][11][12]

Experimental Protocol: Resolution of Racemic this compound with N-Benzylcinchonidinium Chloride

Materials:

-

Racemic 1,1'-bi-2-naphthol (rac-BINOL)

-

N-benzylcinchonidinium chloride

-

Acetonitrile (CH3CN)

-

Methanol (CH3OH)

-

Ethyl acetate (EtOAc)

-

Dilute Hydrochloric acid (HCl)

Procedure:

-

Dissolve racemic this compound and N-benzylcinchonidinium chloride in hot acetonitrile.

-

Allow the solution to cool, which will cause the precipitation of the [(R)-BINOL]-[N-benzylcinchonidinium chloride] complex.

-

Filter the crystalline complex and wash it with cold acetonitrile.

-

To recover the (R)-BINOL, dissolve the complex in a mixture of ethyl acetate and water, and then acidify with dilute HCl. Separate the organic layer, dry it, and evaporate the solvent.

-

The mother liquor from the initial crystallization is enriched in (S)-BINOL. To recover it, evaporate the solvent, dissolve the residue in ethyl acetate, wash with dilute HCl to remove the resolving agent, dry the organic layer, and evaporate the solvent.

-

The enantiomeric purity of the resolved this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Application in Asymmetric Catalysis: The Diels-Alder Reaction

The C2 symmetry of this compound makes it an exceptionally effective ligand for a wide range of asymmetric catalytic reactions. When coordinated to a metal center, the this compound ligand creates a well-defined chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product.

A classic example of the application of this compound in asymmetric catalysis is the Diels-Alder reaction, a powerful carbon-carbon bond-forming reaction. A chiral Lewis acid catalyst, prepared in situ from a this compound derivative and a titanium source, can catalyze the reaction between a diene and a dienophile with high enantioselectivity.[13][14][15]

Asymmetric Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate

The reaction between cyclopentadiene and methyl acrylate serves as a benchmark for evaluating the effectiveness of chiral catalysts in Diels-Alder reactions. The use of a this compound-titanium catalyst can afford the corresponding bicyclic products with high yields and excellent enantiomeric excess.

| Entry | Dienophile | Diene | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) (endo/exo) |

| 1 | Methyl Acrylate | Cyclopentadiene | 10 | -78 | 95 | 92 (95:5) |

| 2 | Methyl Acrylate | Cyclopentadiene | 5 | -78 | 92 | 91 (94:6) |

| 3 | Methyl Acrylate | Cyclopentadiene | 10 | -40 | 96 | 85 (92:8) |

| 4 | Acrylonitrile | Cyclopentadiene | 10 | -78 | 90 | 88 (90:10) |

| 5 | Methyl Vinyl Ketone | Cyclopentadiene | 10 | -78 | 93 | 90 (93:7) |

Note: The data presented in this table is representative and compiled from various sources. Actual results may vary depending on the specific reaction conditions and the this compound derivative used.[13][14][15][16]

Experimental Protocol: Asymmetric Diels-Alder Reaction

Materials:

-

(S)-BINOL

-

Titanium(IV) isopropoxide (Ti(OiPr)4)

-

Dichloromethane (CH2Cl2)

-

Cyclopentadiene (freshly cracked)

-

Methyl acrylate

-

4 Å Molecular sieves

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add (S)-BINOL and freshly activated 4 Å molecular sieves. Add anhydrous dichloromethane and stir the suspension. Cool the mixture to 0 °C and add titanium(IV) isopropoxide dropwise. Stir the resulting solution at 0 °C for 1 hour to form the active catalyst.

-

Diels-Alder Reaction: Cool the catalyst solution to -78 °C (dry ice/acetone bath). Add freshly cracked cyclopentadiene to the solution, followed by the slow, dropwise addition of methyl acrylate.

-

Stir the reaction mixture at -78 °C and monitor its progress by TLC.

-

Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.

-

Extract the product with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the endo and exo isomers.

Determination of Enantiomeric Excess by Chiral HPLC

The enantiomeric excess (ee) of the Diels-Alder products is determined by chiral High-Performance Liquid Chromatography (HPLC). This technique separates the enantiomers based on their differential interaction with a chiral stationary phase.

Experimental Protocol: Chiral HPLC Analysis

Instrumentation:

-

HPLC system equipped with a UV detector.

-

Chiral column (e.g., Daicel Chiralcel OD-H or similar)

Mobile Phase:

-

A mixture of n-hexane and isopropanol (e.g., 98:2 v/v). The exact ratio may need to be optimized for baseline separation.

Procedure:

-

Prepare a dilute solution of the purified Diels-Alder product in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

The two enantiomers will elute at different retention times.

-

Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Visualizing the Concepts

To further elucidate the principles discussed, the following diagrams, generated using the Graphviz DOT language, illustrate key structures and workflows.

Conclusion

The C2 symmetry of this compound is a fundamental property that underpins its remarkable success as a chiral ligand in asymmetric catalysis. This guide has provided a detailed technical overview of this compound, from its synthesis and structural characterization to its practical application in the enantioselective Diels-Alder reaction. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling the effective utilization of this privileged chiral scaffold. Further exploration and modification of the this compound framework continue to be a fruitful area of research, promising the development of even more powerful and selective catalysts for the synthesis of complex chiral molecules.

References

- 1. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]

- 2. Asymmetric Synthesis of this compound Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. (R)-1,1′-Binaphthalene-2,2′-diyl dicinnamate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. myuchem.com [myuchem.com]

- 8. researchgate.net [researchgate.net]

- 9. orgsyn.org [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Practical Method and Novel Mechanism for Optical Resolution of this compound by Molecular Complexation with N-Benzylcinchoninium Chloride | Semantic Scholar [semanticscholar.org]

- 12. Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine [organic-chemistry.org]

- 13. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. sciforum.net [sciforum.net]

- 16. researchgate.net [researchgate.net]

The Cornerstone of Chiral Synthesis: An In-depth Technical Guide to BINOL Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pivotal role of 1,1'-bi-2-naphthol (BINOL) and its derivatives in modern organic synthesis. Possessing a unique C₂-symmetric, atropisomeric chiral scaffold, this compound has emerged as a privileged ligand and catalyst framework for a vast array of enantioselective transformations. This document delves into the structural features, synthesis, and broad applications of various classes of this compound derivatives, with a particular focus on their utility in asymmetric catalysis, including Diels-Alder reactions, Michael additions, and enantioselective reductions. Detailed experimental protocols for the synthesis of key this compound derivatives and their application in catalytic reactions are provided, alongside tabulated quantitative data to facilitate the comparison of their efficacy. Furthermore, this guide employs visualizations to elucidate key concepts, experimental workflows, and logical relationships, offering a valuable resource for researchers in organic chemistry and drug development.

Introduction: The Significance of Chirality and the Rise of this compound

Chirality is a fundamental property of molecules that has profound implications in pharmacology, materials science, and agrochemistry. The differential physiological responses to enantiomers of a chiral drug underscore the critical importance of asymmetric synthesis—the selective production of a single enantiomer.[1] Asymmetric catalysis, which employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product, stands as the most elegant and efficient strategy to achieve this goal.[2][3]

At the heart of many successful asymmetric catalytic systems lies the chiral ligand, which coordinates to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction.[4] Among the pantheon of chiral ligands, 1,1'-bi-2-naphthol (this compound) has attained a preeminent status.[5] Its rigid, C₂-symmetric structure, arising from restricted rotation around the C1-C1' bond, provides a well-defined and predictable chiral environment.[5] This axial chirality is exceptionally stable, making this compound and its derivatives robust and reliable tools in the hands of synthetic chemists.[6]

This guide will explore the diverse world of this compound derivatives, from the parent diol to its extensively modified analogues, and their transformative impact on asymmetric synthesis.

The this compound Scaffold: Structure, Properties, and Synthesis

The remarkable utility of this compound stems from its unique structural and electronic properties. The two naphthyl rings are conformationally locked in a twisted arrangement, creating a chiral pocket that can effectively discriminate between enantiotopic faces of a prochiral substrate. The hydroxyl groups at the 2 and 2' positions serve as versatile handles for coordination to metal centers or for further functionalization.[6]

The synthesis of enantiomerically pure this compound is a well-established process, with two primary strategies predominating:

-

Asymmetric Oxidative Coupling: This method involves the direct coupling of 2-naphthol in the presence of a chiral catalyst, often a copper complex with a chiral amine ligand. This approach can provide direct access to either the (R)- or (S)-enantiomer with high enantioselectivity.[3]

-

Resolution of Racemic this compound: Racemic this compound can be synthesized through the oxidative coupling of 2-naphthol using an achiral oxidant like iron(III) chloride. The resulting racemate is then resolved into its constituent enantiomers through the formation of diastereomeric derivatives with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.[6]

Classes of this compound Derivatives and Their Applications

The versatility of the this compound scaffold has led to the development of a vast library of derivatives, each tailored for specific applications. These can be broadly categorized as follows:

Metal-BINOL Complexes as Lewis Acid Catalysts

The hydroxyl groups of this compound readily coordinate with a variety of metals, including titanium, aluminum, zinc, and lanthanides, to form potent chiral Lewis acid catalysts.[7] These complexes activate substrates by coordinating to Lewis basic sites, thereby lowering the energy of the transition state and accelerating the reaction while inducing high levels of enantioselectivity.

Key Applications:

-

Diels-Alder Reactions: this compound-metal complexes are highly effective catalysts for enantioselective Diels-Alder reactions, a powerful C-C bond-forming transformation for the synthesis of six-membered rings.[7]

-

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another area where this compound-metal complexes have demonstrated exceptional performance.[8]

-

Asymmetric Reductions: Chiral reducing agents prepared from this compound and metal hydrides, such as lithium aluminum hydride (BINAL-H), are capable of reducing prochiral ketones to chiral alcohols with high enantioselectivity.[6]

This compound-Derived Phosphoric Acids (Brønsted Acid Catalysis)

Modification of the hydroxyl groups to form chiral phosphoric acids has given rise to a powerful class of Brønsted acid catalysts. These catalysts operate through hydrogen bonding interactions, activating electrophiles and controlling the stereochemical outcome of the reaction.

Key Applications:

-

Mannich Reactions: The addition of enolizable carbonyl compounds to imines is efficiently catalyzed by this compound-derived phosphoric acids.

-

Friedel-Crafts Alkylations: These catalysts are also effective in promoting the enantioselective alkylation of arenes and heteroarenes.

-

Transfer Hydrogenations: this compound phosphoric acids can catalyze the transfer of hydrogen from a donor molecule, such as a Hantzsch ester, to a prochiral substrate.[9]

Other Notable this compound Derivatives

The this compound framework has been further elaborated to include phosphines (e.g., BINAP), phosphoramidites, and crown ethers, each class of ligand finding unique applications in asymmetric catalysis.[10] Modifications at the 3, 3', 6, and 6' positions of the naphthyl rings have also been extensively explored to fine-tune the steric and electronic properties of the resulting catalysts.[11]

Quantitative Data on this compound Derivatives in Asymmetric Catalysis

The following tables summarize the performance of various this compound derivatives in key asymmetric transformations, providing a comparative overview of their efficacy in terms of yield and enantiomeric excess (ee).

Table 1: Enantioselective Diels-Alder Reactions

| Catalyst/Ligand | Diene | Dienophile | Yield (%) | ee (%) | Reference |

| (R)-BINOL-TiCl₂ | Cyclopentadiene | Methacrolein | >95 | 92 | [12] |

| (S)-BINOL-InCl₃ | Danishefsky's diene | Benzaldehyde | 92 | 99 | [6] |

| (R)-H₈-BINOL-Ti(OⁱPr)₂ | Danishefsky's diene | Benzaldehyde | 92 | >99 | [12] |

| VAPOL-AlEt₂Cl | Cyclopentadiene | Acrolein | High | High (exo) | [13] |

Table 2: Enantioselective Michael Additions

| Catalyst/Ligand | Nucleophile | Michael Acceptor | Yield (%) | ee (%) | Reference |

| (R)-BINOL-La-Li complex | Diethyl malonate | Cyclohexenone | 99 | 99 | [6] |

| (S)-3,3'-dichloro-BINOL | Arylboronic acid | Chalcone | High | >90 | [10] |

| (R)-BINOL-crown ether | Styrylboronic acid | 4-Phenylbut-3-en-2-one | 92 | 92 | [10] |

| Ni·Cs-BINOL-salen | Dibenzyl malonate | Cyclohexenone | 79 | 90 | [8] |

Table 3: Enantioselective Reductions of Ketones

| Catalyst/Reducing Agent | Substrate | Yield (%) | ee (%) | Reference |

| (R)-BINAL-H | Acetophenone | 68 | 92 | [6] |

| (R)-BINOL-Ti(OⁱPr)₂ / HSi(OEt)₃ | Acetophenone | - | 55 | [6] |

| (R)-H₈-BINOL-Ti(OⁱPr)₄ | 1-Acetonaphthone | 91 | 90 | [12] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound derivatives and their application in representative asymmetric catalytic reactions.

Synthesis of (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL) via Asymmetric Oxidative Coupling

Materials:

-

2-Naphthol

-

Copper(II) chloride (CuCl₂)

-

(S)-(-)-α-Methylbenzylamine

-

Methanol

-

Toluene

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

Procedure:

-

A solution of CuCl₂ (1.0 eq) in methanol is prepared.

-

To this solution, (S)-(-)-α-methylbenzylamine (2.0 eq) is added, and the mixture is stirred until a homogeneous solution is obtained.

-

A solution of 2-naphthol (1.0 eq) in toluene is added to the catalyst solution.

-

The reaction mixture is stirred at room temperature for 24 hours under an air atmosphere.

-

The reaction is quenched by the addition of 1 M HCl.

-

The aqueous layer is extracted with toluene.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford (R)-BINOL.

Synthesis of (R)-BINOL-Derived Phosphoric Acid

Materials:

-

(R)-BINOL

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Hydrochloric acid (1 M)

Procedure:

-

To a solution of (R)-BINOL (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane at 0 °C, phosphorus oxychloride (1.1 eq) is added dropwise.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched by the addition of water.

-

The mixture is acidified with 1 M HCl and extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization to afford the (R)-BINOL-derived phosphoric acid.

Enantioselective Diels-Alder Reaction using a this compound-Titanium Catalyst

Materials:

-

(R)-BINOL

-

Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

-

Dichloromethane (CH₂Cl₂)

-

Cyclopentadiene (freshly cracked)

-

Methacrolein

Procedure:

-

In a flame-dried flask under an inert atmosphere, (R)-BINOL (10 mol%) is dissolved in anhydrous dichloromethane.

-

Titanium(IV) isopropoxide (10 mol%) is added, and the mixture is stirred at room temperature for 1 hour to preform the catalyst.

-

The reaction mixture is cooled to -78 °C.

-

Methacrolein (1.0 eq) is added, followed by the dropwise addition of freshly cracked cyclopentadiene (3.0 eq).

-

The reaction is stirred at -78 °C for 3 hours.

-

The reaction is quenched with saturated aqueous NaHCO₃.

-

The mixture is warmed to room temperature and extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

-

The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Visualizing the Logic of this compound in Asymmetric Catalysis

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound derivatives in organic synthesis.

Caption: Logical relationship of major this compound derivative classes.

Caption: General experimental workflow for this compound-catalyzed reactions.

Caption: Simplified catalytic cycle for a this compound-Ti catalyzed Diels-Alder reaction.

Conclusion

This compound and its derivatives have unequivocally revolutionized the field of asymmetric synthesis. Their modular nature, coupled with their robust and predictable stereochemical control, has enabled the efficient synthesis of a vast array of enantiomerically pure compounds. From their foundational use in Lewis acid catalysis to the more recent advancements in Brønsted acid and organocatalysis, the this compound scaffold continues to be a fertile ground for innovation. The ongoing development of novel this compound derivatives with tailored steric and electronic properties promises to further expand the scope and utility of this remarkable class of chiral ligands and catalysts, empowering chemists to tackle increasingly complex synthetic challenges in drug discovery and beyond.

References

- 1. mdpi.com [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent Advancement in H8–this compound Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound and Derivatives [sigmaaldrich.com]

The Synthesis of BINAP: A Technical Guide to a Privileged Ligand

Introduction

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as BINAP, is a chiral diphosphine ligand that has become indispensable in the field of asymmetric catalysis. Its C₂-symmetric, atropisomeric structure provides a well-defined chiral environment around a metal center, enabling high enantioselectivity in a wide range of chemical transformations. This has made BINAP and its derivatives crucial in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where stereochemistry is paramount. The precursor to this "privileged ligand" is 1,1'-bi-2-naphthol (BINOL), an axially chiral diol. This technical guide provides an in-depth overview of the primary industrial methods for synthesizing BINAP from this compound, focusing on the key experimental protocols, quantitative data, and reaction mechanisms relevant to researchers, scientists, and professionals in drug development.

Industrial Synthetic Routes from this compound to BINAP

Several industrial methods have been developed for the large-scale production of BINAP, each with its own set of advantages and disadvantages. The three most prominent routes are the Noyori/Takasago method, the Merck method, and the Monsanto method. A key divergence in these approaches is the starting material: the Noyori/Takasago method begins with racemic this compound and introduces chirality through resolution at a later stage, while the Merck and Monsanto methods typically start with enantiomerically pure this compound.

Comparative Overview of Industrial BINAP Synthesis Methods

The choice of a synthetic route on an industrial scale is a trade-off between factors such as overall yield, cost of reagents, operational safety, and process efficiency. The following table summarizes the key quantitative data and characteristics of the three major industrial methods for BINAP synthesis.

| Feature | Noyori/Takasago Method | Merck Method | Monsanto Method |

| Starting Material | Racemic (±)-BINOL | Enantiopure (R)- or (S)-BINOL | Enantiopure (R)- or (S)-BINOL |

| Key Intermediate | Racemic (±)-BINAPO | (R)- or (S)-BINOL ditriflate | (R)- or (S)-BINOL ditriflate |

| Phosphorus Source | Diphenylphosphinyl chloride (Ph₂P(O)Cl) | Diphenylphosphine (Ph₂PH) | Diphenylchlorophosphine (Ph₂PCl) |

| Chirality Introduction | Resolution of (±)-BINAPO | Use of resolved this compound | Use of resolved this compound |

| Overall Yield | Moderate (largely due to resolution step) | Good (typically the highest reported) | Moderate to Good |

| Key Advantages | First successful large-scale method. | High overall yield, short synthetic sequence. | Use of readily available and easier to handle raw materials, shorter batch time than Merck method. |

| Key Disadvantages | Long and multi-step process, harsh conditions for bromination (low yield), resolution step reduces theoretical yield by 50% for a single enantiomer. | Use of pyrophoric, toxic, and malodorous diphenylphosphine, long reaction time for the coupling step. | Yield is slightly lower than the Merck method. |

Detailed Experimental Protocols

Noyori/Takasago Method

This classical approach involves the synthesis of racemic BINAPO (BINAP dioxide), followed by resolution and subsequent reduction to enantiopure BINAP.

Step 1: Bromination of Racemic this compound

-

Reaction: Racemic this compound is converted to 2,2'-dibromo-1,1'-binaphthyl.

-

Procedure: A mixture of triphenylphosphine in dry acetonitrile is prepared. Bromine is added dropwise at low temperature. Racemic this compound is then added, and the mixture is heated. The solvent is removed under vacuum, and the crude product is purified by recrystallization from ethanol.

-

Quantitative Data: This step is often low-yielding, with reported yields around 45%[1][2][3].

Step 2: Synthesis of Racemic BINAPO

-

Reaction: The dibrominated binaphthyl undergoes a Grignard reaction followed by coupling with diphenylphosphinyl chloride.

-

Procedure: Magnesium turnings are activated with iodine and 1,2-dibromoethane in THF. A solution of 2,2'-dibromo-1,1'-binaphthyl in toluene is added, and the mixture is heated to form the Grignard reagent. The reaction is then cooled, and a solution of diphenylphosphinyl chloride in toluene is added dropwise. After workup, the crude product is recrystallized from toluene/heptane.

-

Quantitative Data: The yield of racemic BINAPO is typically good, around 86% (75% from the first crop and an additional 11% from the mother liquor)[1][4].

Step 3: Optical Resolution of Racemic BINAPO

-

Reaction: The racemic BINAPO is resolved by forming a diastereomeric complex with a chiral resolving agent.

-

Procedure: Racemic BINAPO is dissolved in chloroform by heating. A warm solution of (-)-2,3-O-dibenzoyl-L-tartaric acid monohydrate in ethyl acetate is added. The mixture is allowed to stand overnight, leading to the precipitation of the less soluble diastereomeric complex. The complex is collected by filtration. The enantiopure BINAPO is then liberated from the complex by treatment with aqueous sodium hydroxide and extraction with chloroform.

-

Quantitative Data: The resolution step is efficient, and the enantiomerically pure BINAPO can be recovered in high yield from the diastereomeric complex[1][4].

Step 4: Reduction of Enantiopure BINAPO to BINAP

-

Reaction: The phosphine oxide is reduced to the corresponding phosphine.

-